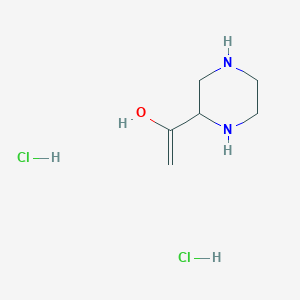

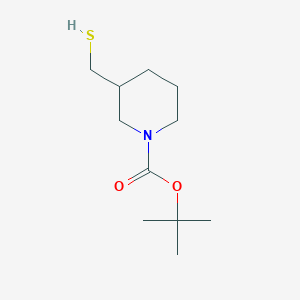

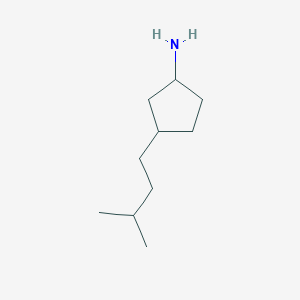

tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthetic Pathways and Industrial Applications

The compound tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate plays a crucial role in the synthesis of complex molecules, such as vandetanib, a therapeutic agent. By analyzing various synthetic routes, researchers have identified processes that offer higher yields and commercial value for industrial production. These routes involve a series of chemical transformations, including substitution, deprotection, and cyclization, highlighting the compound's versatility in facilitating the synthesis of pharmacologically important molecules (Mi, 2015).

Environmental Remediation

In environmental science, tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate's derivatives, such as MTBE (Methyl tert-butyl ether), are studied for their potential environmental impacts and remediation strategies. Adsorption techniques have been explored for removing MTBE from water, considering its widespread use as a gasoline additive and consequent environmental pollution. Various adsorbents, including activated carbon and resins, have been evaluated for their effectiveness in eliminating MTBE from aqueous solutions, offering insights into potential remediation technologies (Vakili et al., 2017).

Biocatalysis and Bioseparation

The role of tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate derivatives in biocatalysis and bioseparation has also been a subject of interest. Research in this area focuses on the synthesis of N-heterocycles via sulfinimines, utilizing chiral auxiliaries like tert-butanesulfinamide for asymmetric synthesis. This methodology allows access to diverse structures that are important in natural products and therapeutic compounds, demonstrating the compound's utility in facilitating stereoselective synthetic processes (Philip et al., 2020).

Antioxidant Properties and Applications

Further, derivatives of tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate, such as synthetic phenolic antioxidants (SPAs), are widely used in various industries to prolong product shelf life by retarding oxidative reactions. Research has been conducted on the environmental occurrence, human exposure, and toxicity of SPAs, shedding light on their presence in different matrices and potential health impacts. This highlights the importance of understanding and managing the use of such compounds to mitigate environmental and health risks (Liu & Mabury, 2020).

properties

IUPAC Name |

tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQIKIVZPEWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

![N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2534449.png)

![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)

![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)

![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)